molecular formula C17H24O4 B12565090 Nonanoic acid, 2-oxo-2-phenoxyethyl ester CAS No. 143459-42-1

Nonanoic acid, 2-oxo-2-phenoxyethyl ester

Cat. No.: B12565090
CAS No.: 143459-42-1
M. Wt: 292.4 g/mol
InChI Key: MBPLFQMQZIKDPC-UHFFFAOYSA-N
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Description

Nonanoic acid, 2-oxo-2-phenoxyethyl ester is an organic compound with the molecular formula C17H24O4. It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoic acid, 2-oxo-2-phenoxyethyl ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a mineral acid like sulfuric acid. The reaction is as follows:

Nonanoic acid+2-oxo-2-phenoxyethanolNonanoic acid, 2-oxo-2-phenoxyethyl ester+Water\text{Nonanoic acid} + \text{2-oxo-2-phenoxyethanol} \rightarrow \text{this compound} + \text{Water} Nonanoic acid+2-oxo-2-phenoxyethanol→Nonanoic acid, 2-oxo-2-phenoxyethyl ester+Water

Industrial Production Methods

Industrial production of this compound often involves continuous esterification processes. These processes utilize packed bed reactors and ion exchange resins like Amberlyst-15 and Amberlite IR120 to catalyze the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 2-oxo-2-phenoxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and carboxylic acid components.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters.

Scientific Research Applications

Nonanoic acid, 2-oxo-2-phenoxyethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of nonanoic acid, 2-oxo-2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and 2-oxo-2-phenoxyethanol, which can then interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanoic acid, 2-oxo-2-phenoxyethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its phenoxyethyl group provides unique reactivity and interactions compared to other nonanoic acid esters.

Properties

CAS No.

143459-42-1

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl) nonanoate

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-10-13-16(18)20-14-17(19)21-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3

InChI Key

MBPLFQMQZIKDPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1

Origin of Product

United States

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